Comparative hERG Channel Inhibition Potency: Clobutinol Exhibits 51-Fold Higher Affinity than Codeine and 2.7-Fold Higher than Dextromethorphan
Clobutinol demonstrates the highest hERG channel inhibitory potency among all major antitussive agents tested in a head-to-head comparative patch-clamp study using hERG-transfected cells. The IC50 value of clobutinol was determined as 1.9 μM (±0.1 μM, n=7). In direct comparison, pentoxyverine exhibited an IC50 of 3.0 μM (1.6-fold less potent), dextromethorphan an IC50 of 5.1 μM (2.7-fold less potent), and codeine an IC50 of 97 μM (51-fold less potent). Theobromine showed no significant inhibition at concentrations up to 100 μM [1][2].
| Evidence Dimension | hERG channel current inhibition (IC50) |
|---|---|
| Target Compound Data | Clobutinol: IC50 = 1.9 ± 0.1 μM (n=7) |
| Comparator Or Baseline | Pentoxyverine: IC50 = 3.0 μM; Dextromethorphan: IC50 = 5.1 μM; Codeine: IC50 = 97 μM; Theobromine: >100 μM (no inhibition) |
| Quantified Difference | 1.6-fold (vs pentoxyverine); 2.7-fold (vs dextromethorphan); 51-fold (vs codeine); >52-fold (vs theobromine) |
| Conditions | Patch-clamp electrophysiology; hERG-transfected HEK293 cells; whole-cell voltage-clamp configuration; outward current measurement |
Why This Matters
Clobutinol provides a high-potency positive control for hERG channel inhibition assays, with well-validated IC50 reproducibility (1.9 μM, n=7) that enables robust calibration of screening systems and serves as a benchmark for evaluating the torsadogenic potential of novel chemical entities.
- [1] Deisemann H, Ahrens N, Schlobohm I, Kirchhoff C, Netzer R, Möller C. Effects of common antitussive drugs on the hERG potassium channel current. J Cardiovasc Pharmacol. 2008 Dec;52(6):494-499. View Source
- [2] MedChemExpress (MCE). Clobutinol Product Datasheet: hERG Inhibition Data. View Source
